molecular formula C12H16N2O4S B2393684 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide CAS No. 1016741-18-6

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide

Cat. No.: B2393684
CAS No.: 1016741-18-6
M. Wt: 284.33
InChI Key: ZOQVZECSCJTCAL-UHFFFAOYSA-N
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Description

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a dioxidotetrahydrothienyl group, and a methoxybenzamide group. Its molecular formula is C10H12N2O4S, and it has a molecular weight of 256.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dioxidotetrahydrothienyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothienyl group.

    Coupling with 4-methoxybenzoyl chloride: The final step involves the coupling of the dioxidotetrahydrothienyl amine with 4-methoxybenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl group to a tetrahydrothienyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrothienyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with biological molecules, while the dioxidotetrahydrothienyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide hydrochloride: Similar structure but with a propanamide group instead of a methoxybenzamide group.

    3-amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide hydrochloride: Another similar compound with slight structural variations.

Uniqueness

3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide is unique due to the presence of the methoxybenzamide group, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

3-amino-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-11-3-2-8(6-10(11)13)12(15)14-9-4-5-19(16,17)7-9/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQVZECSCJTCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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